

Spectroscopic Profile of 1-Cyclopropylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopropylnaphthalene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-cyclopropylnaphthalene**, a key aromatic hydrocarbon derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the identification and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-cyclopropylnaphthalene**, including ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ^1H NMR Spectroscopic Data for 1-Cyclopropylnaphthalene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.44	d	8.2	1H	Ar-H
7.88	d	7.8	1H	Ar-H
7.73	d	8.2	1H	Ar-H
7.60-7.50	m	2H	Ar-H	
7.43-7.39	m	1H	Ar-H	
7.31-7.29	m	1H	Ar-H	
2.39-2.35	m	1H	Cyclopropyl-CH	
1.12-1.08	m	2H	Cyclopropyl-CH ₂	
0.81-0.77	m	2H	Cyclopropyl-CH ₂	

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Cyclopropylnaphthalene

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	

Table 3: Infrared (IR) Spectroscopic Data for 1-Cyclopropylnaphthalene

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in the searched literature.	

Table 4: Mass Spectrometry (MS) Data for 1-Cyclopropylnaphthalene

m/z	Fragmentation
Data not available in the searched literature.	

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. While specific protocols for **1-cyclopropylnaphthalene** were not explicitly detailed in the available literature, standard procedures for similar aromatic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

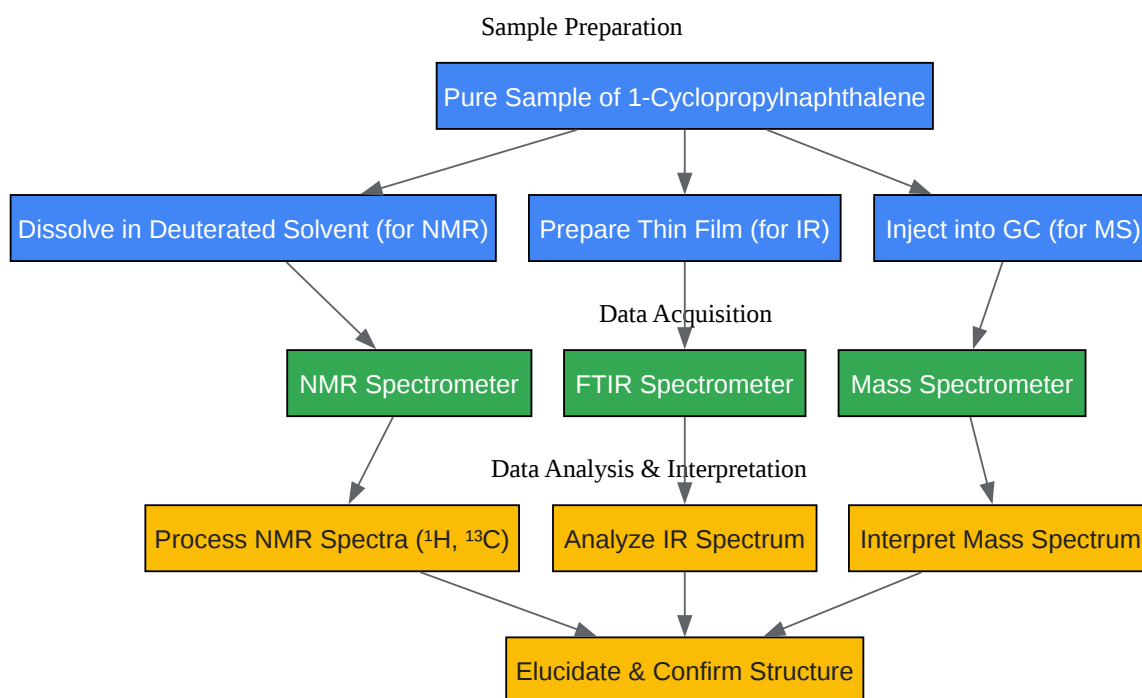
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like **1-cyclopropylnaphthalene**, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron ionization (EI) is a common method for generating ions, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound like **1-cyclopropylnaphthalene** using spectroscopy follows a logical workflow. This can be visualized as a flowchart, starting from sample preparation to the final data interpretation.



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A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Note: The ¹³C NMR, IR, and MS data for **1-cyclopropylnaphthalene** were not available in the publicly accessible literature at the time of this compilation. The provided experimental protocols are based on standard techniques for similar compounds and should be adapted as necessary. Researchers are encouraged to perform these analyses to obtain a complete spectroscopic profile of **1-cyclopropylnaphthalene**.

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References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
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